4,4(5h)-Oxazoledimethanol, 2-phenyl-

Descripción general

Descripción

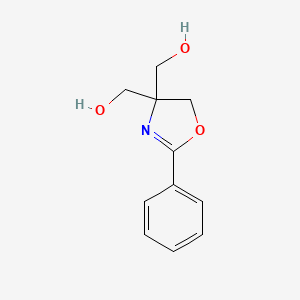

4,4(5h)-Oxazoledimethanol, 2-phenyl- is a heterocyclic compound that contains an oxazole ring with two hydroxymethyl groups and a phenyl group attached

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4,4(5h)-Oxazoledimethanol, 2-phenyl- may also interact with various biological targets.

Mode of Action

It has been suggested that similar compounds may act as antioxidants . In an antioxidant assay using the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•), the compound was found to scavenge the PTIO• radical in a dose-dependent manner . This suggests that 4,4(5h)-Oxazoledimethanol, 2-phenyl- may interact with its targets and induce changes through an electron-transfer (ET) plus H+ transfer mechanisms .

Biochemical Pathways

Based on its potential antioxidant activity , it can be inferred that it may influence pathways related to oxidative stress and free radical scavenging.

Result of Action

Based on its potential antioxidant activity , it can be inferred that it may help in neutralizing harmful free radicals and reducing oxidative stress at the molecular and cellular levels.

Action Environment

It has been suggested that the antioxidant activity of similar compounds can be influenced by factors such as ph and temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4(5h)-Oxazoledimethanol, 2-phenyl- typically involves the condensation of 2-phenylglyoxal with amino alcohols under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of 4,4(5h)-Oxazoledimethanol, 2-phenyl- may involve large-scale synthesis using similar methods as described above, with optimization for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

4,4(5h)-Oxazoledimethanol, 2-phenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The oxazole ring can be reduced to form corresponding dihydro or tetrahydro derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-phenyl-4,4(5h)-oxazoledicarboxylic acid.

Reduction: Formation of 2-phenyl-4,4(5h)-dihydrooxazole.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

4,4(5h)-Oxazoledimethanol, 2-phenyl- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Oxazol-5(4H)-one: A related compound with a similar oxazole ring structure.

1,2,4-Triazin-6(5H)-one: Another heterocyclic compound with comparable chemical properties.

Uniqueness

4,4(5h)-Oxazoledimethanol, 2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxymethyl groups and phenyl ring make it a versatile compound for various applications .

Actividad Biológica

4,4(5H)-Oxazoledimethanol, 2-phenyl- is a compound belonging to the oxazolone family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-virulence, anticancer properties, and other relevant pharmacological effects.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties , particularly against various bacterial strains. In a study evaluating a series of oxazolone derivatives, it was found that certain derivatives of 4,4(5H)-Oxazoledimethanol demonstrated potent activity against Gram-positive and Gram-negative bacteria. For example, derivatives showed a two-fold increase in activity against Staphylococcus aureus and Pseudomonas aeruginosa when specific substituents were introduced into the phenyl group .

Table 1: Antimicrobial Activity of 4,4(5H)-Oxazoledimethanol Derivatives

| Compound | Bacterial Strain | Activity (MIC µg/mL) |

|---|---|---|

| 9a | Staphylococcus aureus | 32 |

| 9b | Pseudomonas aeruginosa | 16 |

| 9c | Escherichia coli | 64 |

| 9d | Klebsiella pneumoniae | 32 |

Anti-Virulence Activity

The anti-virulence potential of the compound has been explored through its ability to inhibit quorum sensing (QS) in bacteria. The oxazolone derivatives were shown to effectively bind to QS receptors, thereby disrupting communication among bacterial populations. This mechanism is crucial for preventing biofilm formation and pathogenicity in bacteria like Pseudomonas aeruginosa .

Anticancer Properties

4,4(5H)-Oxazoledimethanol has also been investigated for its anticancer activities . Various derivatives have been tested against different cancer cell lines, showing promising results. For instance, certain compounds exhibited cytotoxic effects on HeLa (cervical cancer) and Caco-2 (colon cancer) cell lines with IC50 values in the low micromolar range .

Table 2: Cytotoxicity of Oxazolone Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9a | HeLa | 12.5 |

| 9b | Caco-2 | 15.3 |

| 9c | A549 | 10.7 |

| 9d | MCF-7 | 14.0 |

The proposed mechanisms for the biological activities of these compounds include:

- Inhibition of cell cycle progression : Some derivatives were found to block the cell cycle at the G2/M phase in cancer cells .

- Induction of apoptosis : Studies indicated that certain oxazolone derivatives could trigger apoptosis in tumor cells through various signaling pathways.

- Tyrosinase inhibition : Compounds related to this family have shown strong inhibition against mushroom tyrosinase, which is significant for skin-related applications and pigmentation disorders .

Case Studies

- Antimicrobial Efficacy : In a comparative study on the antimicrobial efficacy of several oxazolone derivatives, it was noted that modifications on the phenyl ring significantly influenced antibacterial potency. The introduction of electron-withdrawing groups enhanced activity against resistant strains .

- Cytotoxicity Evaluation : In another investigation involving flavone analogs that incorporated oxazolone structures, researchers found that specific substitutions led to enhanced cytotoxicity against colon cancer cells while maintaining low toxicity towards normal cells .

Propiedades

IUPAC Name |

[4-(hydroxymethyl)-2-phenyl-5H-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-6-11(7-14)8-15-10(12-11)9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVCJESXVHLJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292037 | |

| Record name | 4,4(5h)-oxazoledimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62203-32-1 | |

| Record name | NSC79941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4(5h)-oxazoledimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.